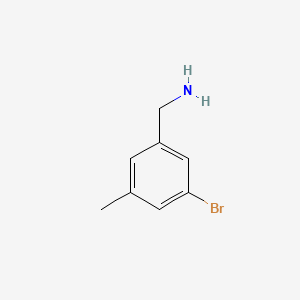

3-Bromo-5-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQTVASWWMLTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-methylbenzylamine chemical properties

An In-Depth Technical Guide to 3-Bromo-5-methylbenzylamine: Properties, Synthesis, and Applications

Abstract

3-Bromo-5-methylbenzylamine is a substituted aromatic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a nucleophilic aminomethyl group, a directing methyl group, and a synthetically adaptable bromine atom—makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic routes, characteristic reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and drug discovery. By synthesizing data from established chemical databases and relevant literature, this document aims to serve as an authoritative resource for researchers, chemists, and professionals in pharmaceutical development.

Core Physicochemical and Structural Characteristics

3-Bromo-5-methylbenzylamine is an organic compound featuring a benzylamine core substituted with bromine and methyl groups at the 3 and 5 positions of the benzene ring, respectively.

Structural and Molecular Data

The structural arrangement of the substituents dictates the molecule's reactivity and steric profile. The primary amine provides a site for nucleophilic attack and basic interactions, while the bromine atom offers a handle for cross-coupling reactions, and the methyl group influences the electronic properties of the aromatic ring.

| Property | Value | Source |

| IUPAC Name | (3-Bromo-5-methylphenyl)methanamine | N/A |

| CAS Number | 1177558-42-7 | [1] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)CN | N/A |

| Physical Form | Typically a liquid or low-melting solid | [2] |

Note: Experimental physical properties such as boiling point, melting point, and density are not widely reported in publicly available databases and should be determined empirically for specific batches.

Spectroscopic Profile

The identity and purity of 3-Bromo-5-methylbenzylamine are typically confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aminomethyl protons (-CH₂NH₂), the aromatic protons, the methyl protons (-CH₃), and the amine protons (-NH₂). The aromatic region would likely display signals for the three non-equivalent ring protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to the unique carbon atoms in the molecule, including the benzylic carbon, the methyl carbon, and the six aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 3-Bromo-5-methylbenzylamine proceeds via the reductive amination of its corresponding aldehyde, 3-Bromo-5-methylbenzaldehyde. This method is favored due to the high availability of the starting materials and the typically clean, high-yielding nature of the reaction.

Primary Synthetic Pathway: Reductive Amination

This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by the immediate reduction of the imine to the desired primary amine.

Caption: Workflow for the synthesis of 3-Bromo-5-methylbenzylamine.

Experimental Protocol: Reductive Amination

Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a solution of 3-Bromo-5-methylbenzaldehyde (1.0 eq)[4][5] in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add an ammonia source such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to control the exothermic reaction and gas evolution.

-

Causality: Sodium cyanoborohydride is a milder reducing agent and is often preferred as it selectively reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until the reaction is complete as indicated by TLC analysis.

-

Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-methylbenzylamine.

Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-5-methylbenzylamine as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Caption: Core reactivity pathways of 3-Bromo-5-methylbenzylamine.

Reactions at the Amino Group

-

N-Acylation: As a primary amine, it readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy to protect the amine or to introduce specific functional moieties.

-

N-Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. This reaction is fundamental for building more complex nitrogen-containing scaffolds.

-

Salt Formation: The basic nature of the benzylamine allows it to react with various inorganic and organic acids to form the corresponding ammonium salts. This can be useful for purification or to improve the aqueous solubility of a compound.

Reactions Involving the Bromine Atom

The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of new aryl or vinyl groups at the 3-position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates enables the formation of new C-N bonds, replacing the bromine atom.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system introduces an alkyne moiety.

Applications in Drug Discovery

Substituted benzylamines are privileged scaffolds in medicinal chemistry due to their ability to engage in key interactions (hydrogen bonding, ionic interactions) with biological targets. The specific 3-bromo-5-methyl substitution pattern offers a pre-defined vector for molecular elaboration.

-

Scaffold for Bioactive Molecules: This intermediate is used in the synthesis of compounds targeting a wide range of diseases. For instance, related N-methylbenzylamine moieties have been incorporated into novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the development of therapeutics for Alzheimer's disease.[6]

-

Fragment-Based Drug Design (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hit compounds that bind to a protein target. The bromine atom then provides a reliable chemical handle for synthetic elaboration to grow the fragment into a more potent lead compound.

-

Combinatorial Chemistry: The defined reactive sites (amine and bromine) make it an ideal starting material for the creation of compound libraries for high-throughput screening. By reacting the amine with a diverse set of carboxylic acids and then performing various cross-coupling reactions at the bromine position, a large and structurally diverse library of novel compounds can be rapidly synthesized.

Safety, Handling, and Toxicology

As a reactive amine and a bromoaromatic compound, 3-Bromo-5-methylbenzylamine requires careful handling. While specific toxicological data for this exact compound is limited, data from structurally similar benzylamines and bromo-aromatics should be used to inform safety protocols.

GHS Hazard Classification

The following classifications are based on related compounds such as p-Bromo-α-methylbenzylamine and should be treated as a likely hazard profile. A substance-specific Safety Data Sheet (SDS) should always be consulted.

| Pictogram | Hazard Class | Hazard Statement |

| Corrosion | Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. |

| Exclamation Mark | Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[7] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[8] All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

3-Bromo-5-methylbenzylamine is a high-value chemical intermediate with a strategic combination of functional groups. Its well-defined reactivity allows for selective and predictable transformations at the amine, the bromine, and potentially the aromatic ring, making it an enabling tool for synthetic chemists. Its growing presence in patent and research literature underscores its importance as a foundational building block for the discovery and development of novel pharmaceuticals and other functional organic materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3018526, 3-Bromo-5-methylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. [Link]

-

Global Journal of Engineering Science and Research Management. Synthesis of Bromo Benzyl Amine Substituted Chromene and Their Antimicrobial Activity. [Link]

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

-

Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. (S)-3-Bromo-a-methylbenzylamine Chipros , produced by BASF, = 99.0 139305-96-7 [sigmaaldrich.com]

- 3. aceschem.com [aceschem.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 7. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

Technical Whitepaper: Strategic Utilization of 3-Bromo-5-methylbenzylamine

CAS Number: 210709-32-5 Formula: C₈H₁₀BrN Molecular Weight: 200.08 g/mol [1]

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-5-methylbenzylamine represents a high-value "linchpin" intermediate.[1] It is not merely a reagent but a strategic scaffold enabler designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Its structural value lies in its 3,5-disubstitution pattern , which offers two distinct tactical advantages:

-

The 5-Methyl Group: Provides a "magic methyl" effect—increasing lipophilicity and filling hydrophobic pockets in enzyme active sites (e.g., kinase hinge regions) while blocking metabolic oxidation at a typically vulnerable metabolic soft spot.[1]

-

The 3-Bromo Handle: Serves as a dormant vector for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion without rebuilding the core.[1]

This guide details the synthesis, handling, and orthogonal functionalization of this critical building block.[1]

Chemical Profile & Specifications

| Property | Specification |

| CAS Number | 210709-32-5 |

| IUPAC Name | (3-Bromo-5-methylphenyl)methanamine |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base) / White solid (HCl Salt) |

| Boiling Point | ~260°C (Predicted at 760 mmHg) |

| LogP | ~2.3 (Predicted) |

| pKa | ~9.5 (Conjugate acid) |

| Storage | Hygroscopic; Store under Nitrogen/Argon at 2-8°C. |

Validated Synthetic Protocol

Objective: Synthesis of 3-Bromo-5-methylbenzylamine from 3-bromo-5-methylbenzonitrile.

Critical Mechanistic Insight (The "Why")

While catalytic hydrogenation (H₂/Pd-C) is the standard for reducing nitriles, it is contraindicated here.[1] Palladium on carbon will rapidly catalyze hydrodehalogenation , stripping the bromine atom before reducing the nitrile, yielding the useless 3-methylbenzylamine.[1]

The Solution: Electrophilic reduction using Borane-THF (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane chemoselectively reduces the nitrile to the amine without touching the aryl bromide.[1]

Step-by-Step Methodology

Reagents:

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Dissolution: Dissolve 3-bromo-5-methylbenzonitrile in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

-

Reduction: Add BH₃·THF dropwise via syringe over 20 minutes.[1] Caution: Exothermic.

-

Reflux: Warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).[1]

-

The "Sticky" Step (Workup):

-

Isolation:

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) or convert immediately to the HCl salt for stability.

Orthogonal Functionalization Logic

The power of CAS 210709-32-5 is its ability to serve as a hub for divergent synthesis.[1] The diagram below illustrates the logical flow: Amine First, Bromide Second. [1]

Reasoning: The primary amine is a potent nucleophile that will poison Palladium catalysts. Therefore, the amine must be "masked" (via amide coupling, reductive amination, or protection) before engaging the aryl bromide in cross-coupling reactions.[1]

Figure 1: Divergent synthetic workflow showing the "Amine First" protection strategy essential for successful downstream Palladium catalysis.

Strategic Applications in Drug Discovery[1]

A. Kinase Inhibition (Hinge Binding)

Benzylamines are frequent motifs in kinase inhibitors.[1] The amine nitrogen often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1]

-

Role of 3-Br: Allows extension into the "gatekeeper" region or solvent-exposed front via Suzuki coupling.[1]

-

Role of 5-Me: Fills the hydrophobic pocket II, displacing water molecules and gaining entropic binding affinity.[1]

B. GPCR Ligands

The benzylamine moiety mimics the pharmacophore of biogenic amines (dopamine, norepinephrine).[1]

-

Application: Used in the synthesis of ligands for Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1] The 3,5-substitution pattern restricts conformation, potentially improving selectivity between receptor subtypes.[1]

Handling, Safety & Stability

The "Carbamate Trap"

Like most primary benzylamines, the free base of CAS 210709-32-5 is highly reactive toward atmospheric CO₂.[1]

-

Observation: A clear oil turning into a white crusty solid upon air exposure.[1]

-

Chemistry: Formation of the carbamic acid zwitterion/salt.

-

Prevention: Always store as the Hydrochloride (HCl) salt .[1] If the free base is required, generate it in situ by partitioning the salt between DCM and saturated NaHCO₃ immediately before use.

Safety Data

-

GHS Classification: Skin Corr.[1][2][4][5] 1B (Causes severe skin burns and eye damage).[1]

-

Handling: Wear full PPE (gloves, goggles, lab coat).[1] Use only in a fume hood.

-

Incompatibility: Strong oxidizing agents, acid chlorides (violent reaction).[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde (Precursor).[1] Retrieved from [Link][1][2]

-

Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[1] 28. The fast reaction of borane with organic nitriles.[1] Synthesis of amines.[1][3][6][7][8] Journal of Organic Chemistry. (Foundational protocol for Nitrile -> Amine reduction preserving halogens).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews. (Methodology for utilizing the 3-Bromo handle).

-

Sigma-Aldrich (Merck). Safety Data Sheet: Benzylamine Derivatives.[1] (General safety handling for corrosive amines).

Sources

- 1. 20170-32-5 | CAS DataBase [m.chemicalbook.com]

- 2. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 4. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Strategic Sourcing and Technical Validation of 3-Bromo-5-methylbenzylamine

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-5-methylbenzylamine (CAS: 1177558-42-7) represents a high-value "bifunctional" scaffold. Its utility lies in its orthogonal reactivity: the primary amine serves as a standard anchor for amide coupling or reductive amination, while the aryl bromide and methyl group provide specific vectors for structure-activity relationship (SAR) exploration. The meta-positioning of the bromine and methyl groups relative to the benzylic amine creates a unique steric and electronic profile, often exploited to access novel IP space or optimize metabolic stability by blocking metabolic soft spots.

This guide provides a rigorous technical analysis of the commercial supply chain, synthesis validation, and quality assurance protocols required to integrate this building block into high-stakes drug development programs.

Chemical Profile & Structural Significance[1][2]

Molecular Specifications

| Property | Specification |

| IUPAC Name | (3-Bromo-5-methylphenyl)methanamine |

| CAS Number | 1177558-42-7 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Key Precursor | 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) |

| Physical State | Colorless to pale yellow oil (Free Base) / White solid (HCl Salt) |

| Storage | 2-8°C, Hygroscopic (Salt form preferred for stability) |

The "Meta-Meta" Vector Strategy

The 3,5-substitution pattern is critical. Unlike para-substituted benzylamines, which extend vectors linearly, the 3-bromo-5-methyl arrangement offers a "V-shaped" vector.

-

3-Bromo: Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or heteroaryl systems.

-

5-Methyl: Provides a lipophilic contact point (increasing logP slightly) and blocks CYP450 oxidation at the benzylic position (if metabolic switching occurs) or simply fills a hydrophobic pocket.

Commercial Supply Landscape

Market Analysis: Catalog vs. Custom

The commercial availability of 3-Bromo-5-methylbenzylamine is categorized into two tiers. Direct stock is rare due to the oxidative instability of the free base. Most reliable suppliers provide the Hydrochloride (HCl) salt or synthesize it on-demand from the stable aldehyde precursor.

Tier 1: Verified Catalog Suppliers (Stock or Rapid Lead Time)

-

Leap Chem Co., Ltd: Listed as a primary supplier for CAS 1177558-42-7.[1]

-

Biotuva Life Sciences: Offers varying pack sizes (250mg - 1g), typically for HTS campaigns.

-

Combi-Blocks / Enamine: Often hold the aldehyde precursor (CAS 188813-04-9) in multi-gram stock, allowing for rapid "make-to-order" (2-3 weeks lead time).

Tier 2: Aggregators (High Risk)

-

Many aggregators list the compound but lack physical inventory. They often source from Tier 1 suppliers, adding markup and delay. Recommendation: Always request a Certificate of Analysis (CoA) dated within the last 6 months before placing a PO.

Isomer Alert (Critical QC Check)

A common sourcing error involves confusing the target with its isomers.

-

Target: 3-Bromo-5 -methylbenzylamine (CAS 1177558-42-7)[1][2]

-

Common Confusion: 3-Bromo-4 -methylbenzylamine (CAS 1177558-32-5) or (S)-3-Bromo-

-methylbenzylamine (CAS 139305-96-7). -

Risk: The 4-methyl isomer is cheaper and more abundant. Using the wrong isomer will destroy SAR data.

Technical Deep Dive: Synthesis & Validation

If commercial stock is unavailable or purity is suspect, the synthesis from 3-Bromo-5-methylbenzaldehyde is the industry-standard "Self-Validating" route. This method is preferred over reduction of the nitrile due to milder conditions and cleaner impurity profiles.

Validated Synthetic Route (Reductive Amination)

-

Reaction Type: Reductive Amination

-

Precursor: 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9)[3][4]

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride (

Experimental Protocol (Bench Scale)

-

Imine Formation: Dissolve 3-Bromo-5-methylbenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol. Stir at RT for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~10.0 ppm) via 1H NMR.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise. Warm to RT and stir overnight.

-

Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.

-

Purification: The free amine is often an oil. Convert to HCl salt by treating the DCM layer with 4M HCl in Dioxane. Filter the resulting white precipitate.

Workflow Visualization

The following diagram illustrates the decision logic for sourcing versus synthesis, including critical QC checkpoints.

Figure 1: Strategic sourcing and validation workflow for 3-Bromo-5-methylbenzylamine.

Quality Assurance: The Self-Validating Protocol

Trustworthiness in chemical sourcing requires data, not just vendor promises. Use this protocol to validate incoming batches.

Analytical Markers (1H NMR in DMSO-d6)

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| Amine ( | ~8.0 - 8.5 ppm | Broad Singlet | Characteristic of |

| Aromatic Protons | 7.3 - 7.5 ppm | Multiplet (3H) | Look for 3 distinct signals or overlap indicating meta-substitution. |

| Benzylic | ~4.0 ppm | Singlet (2H) | Key diagnostic. If doublet, you have the |

| Methyl | ~2.3 ppm | Singlet (3H) | Must be a singlet. If split, suspect isomer contamination. |

Impurity Profile

-

Aldehyde Residue: Check for peak at ~10.0 ppm. Presence indicates incomplete reaction or oxidation of free base.

-

Dimer Formation: Secondary amine impurity (

) can form during reductive amination. Detectable by LCMS (

Procurement Strategy & Recommendations

-

Prefer the Salt Form: Always order the Hydrochloride or Hydrobromide salt. The free base amine readily absorbs

from the air to form carbamates and oxidizes over time. -

Define Purity for Application:

-

Backup Source: Maintain a supply of 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) .[3][4] It is shelf-stable and allows for rapid generation of the amine in <24 hours if commercial supply fails.

References

-

Biotuva Life Sciences. Product Catalog: 3-Bromo-5-methylbenzylamine (CAS 1177558-42-7).[1] Retrieved from

-

Leap Chem Co., Ltd. Supplier Database: 3-Bromo-5-methylbenzylamine.[1] Retrieved from

-

PubChem. Compound Summary: 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9).[3] National Library of Medicine. Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

BenchChem. Product Specification: 3-Bromo-5-methylbenzaldehyde.[3][4][8] Retrieved from

Sources

- 1. 3-Bromo-5-methylbenzylamine | 1177558-42-7 - BuyersGuideChem [buyersguidechem.com]

- 2. 3-Bromo-5-methylbenzylamine – Biotuva Life Sciences [biotuva.com]

- 3. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. aceschem.com [aceschem.com]

- 6. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | Benchchem [benchchem.com]

3-Bromo-5-methylbenzylamine safety and handling precautions

Executive Summary

This guide details the physicochemical profile, hazard toxicology, and operational protocols for 3-Bromo-5-methylbenzylamine , a bifunctional building block used critically in medicinal chemistry for Suzuki-Miyaura cross-couplings and amide synthesis. Unlike generic reagents, this compound presents a dual-hazard profile: severe corrosivity inherent to primary benzylic amines and specific air-sensitivity (carbamate formation) that compromises stoichiometric integrity. This document provides a self-validating handling framework for research environments.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in risk mitigation. The presence of the primary amine on the benzylic carbon confers high basicity, while the aryl bromide provides a handle for metal-catalyzed functionalization.

| Property | Specification | Technical Note |

| Chemical Name | 3-Bromo-5-methylbenzylamine | Also known as (3-Bromo-5-methylphenyl)methanamine |

| CAS Number | 1177558-42-7 | Unique identifier for inventory verification |

| Formula | C₈H₁₀BrN | Bifunctional: Aryl halide + Primary Amine |

| Molecular Weight | 200.08 g/mol | Essential for stoichiometric calculations |

| Physical State | Liquid (typically) or low-melting solid | Viscosity changes with temperature/purity |

| Basicity (pKa) | ~9.0 - 9.5 (Estimated for -NH₂) | Strong enough to cause severe chemical burns |

| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in non-polar alkanes (Hexane) |

Part 2: Hazard Identification & Toxicology

The Corrosivity Mechanism

The primary hazard of 3-Bromo-5-methylbenzylamine is Skin Corrosion (Category 1B) .

-

Mechanism: Upon contact with tissue, the unprotonated amine group attacks membrane lipids (saponification) and denatures proteins (amide hydrolysis). Unlike acid burns which coagulate protein (forming a barrier), amine burns cause liquefaction necrosis , allowing the chemical to penetrate deeper into the tissue.

-

Ocular Threat: Irreversible corneal damage (Eye Dam. 1) can occur within seconds of exposure due to the rapid penetration of the alkaline species into the stroma.

Air Sensitivity & Shelf-Life Instability

While not pyrophoric, this compound is air-sensitive regarding purity.

-

The "Carbonate Trap": Primary amines react with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form a solid carbamate salt.

-

Impact: This reaction is silent (no color change initially) but alters the molecular weight of the reagent, leading to failed stoichiometry in sensitive reactions like Buchwald-Hartwig aminations.

Visualizing the Hazard Logic

The following diagram illustrates the decision logic for exposure response and material degradation prevention.

Figure 1: Hazard pathway demonstrating biological damage (red path) and chemical degradation (yellow path).

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab safety" is insufficient. The following specific controls are required based on the permeation properties of benzylamines.

Engineering Controls

-

Primary Containment: All handling (weighing, dispensing) must occur inside a certified fume hood .

-

Atmosphere: inert gas manifold (Schlenk line) or Nitrogen glovebox is recommended for long-term storage or subdivision of large batches.

PPE Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Hand (Splash) | Nitrile (Double gloving recommended) | Standard nitrile offers fair protection against brief splashes. |

| Hand (Immersion) | Laminate Film (Silver Shield™) | Small aromatics penetrate nitrile. For spill cleanup, use laminate. |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of liquefaction necrosis. |

| Respiratory | P3 / ABEK Filter (if outside hood) | Amine vapors are respiratory irritants and lachrymators. |

Part 4: Operational Handling & Storage Protocols

Storage: The "Inert Barrier" Protocol

To maintain the integrity of the bromine handle and the amine:

-

Container: Store in amber glass vials with PTFE-lined caps.

-

Headspace: Purge headspace with Argon or Nitrogen after every use. Parafilm is insufficient as a primary gas barrier; use electrical tape or shrink bands over the cap.

-

Temperature: Refrigerate at 2–8°C . Cold storage slows the kinetics of oxidation and incidental carbonate formation.

Weighing & Dispensing Workflow

This protocol ensures safety and chemical purity.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating degradation.

-

Dispensing: Use a disposable glass pipette or syringe. Avoid metal needles if the compound is suspected to be corrosive to specific alloys over time (though stainless steel is generally resistant).

-

Quenching: Immediately wipe the threads of the vial with a dry Kimwipe before recapping to prevent cap seizure (amine salts acting as glue).

Handling Workflow Diagram

Figure 2: The "Cold Chain" handling loop to prevent moisture ingress and degradation.

Part 5: Emergency Response

Skin Contact (Corrosive)[3]

-

Immediate Action: Flush with copious amounts of water for at least 15 minutes .[1]

-

Contraindication: Do NOT use vinegar or acidic neutralization agents on the skin. The heat of neutralization can exacerbate the burn.

-

Medical: Seek medical attention immediately.[1] Treat as an alkali burn.

Spills

-

Small Spill (<5mL): Absorb with vermiculite or dry sand. Do not use combustible materials (paper towels) as the primary absorbent for neat amines.

-

Neutralization: Once absorbed, the waste can be treated with dilute acetic acid or citric acid in a waste container to reduce volatility.

Part 6: Synthetic Utility & Context

Why use 3-Bromo-5-methylbenzylamine? It acts as a "linchpin" scaffold in drug discovery.

-

The Amine Handle: Used for amide coupling (reacting with carboxylic acids) to build the core peptidomimetic or linker structure.

-

The Bromide Handle: Used for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach biaryl systems, common in kinase inhibitors.

Synthetic Pathway Visualization

Figure 3: Divergent synthetic utility allowing orthogonal functionalization.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 586362, 3-Bromo-5-methylbenzylamine. Retrieved from [Link] (Note: Search via CAS 1177558-42-7).

-

European Chemicals Agency (ECHA). C&L Inventory: Benzylamine derivatives. Retrieved from [Link][2]

Sources

Technical Guide: Medicinal Chemistry Applications of 3-Bromo-5-methylbenzylamine

Executive Summary

3-Bromo-5-methylbenzylamine (CAS: 907578-83-8) represents a "privileged fragment" in modern drug discovery. Its value lies in its bifunctional orthogonality : it possesses a nucleophilic primary amine for rapid scaffold elaboration and an electrophilic aryl bromide for cross-coupling reactions. Furthermore, the 5-methyl substituent provides a critical "magic methyl" effect—modulating lipophilicity and metabolic stability without imposing excessive steric penalty.

This guide details the synthetic utility, pharmacophore integration, and experimental protocols for leveraging this building block in the development of kinase inhibitors and GPCR ligands.

Part 1: Structural Logic & Pharmacophore Integration

The Bifunctional Scaffold

The molecule functions as a three-point connector in Fragment-Based Drug Discovery (FBDD):

| Functional Group | Chemical Role | Medicinal Chemistry Role |

| Primary Amine ( | Nucleophile (Amide coupling, Reductive amination) | Solvent Front Interaction: Often forms H-bonds with residues (e.g., Asp, Glu) at the solvent-exposed region of a binding pocket. |

| Aryl Bromide ( | Electrophile (Suzuki, Buchwald, Sonogashira) | Hydrophobic Pocket Access: Serves as an exit vector to extend the molecule into deep hydrophobic pockets (e.g., the "back pocket" of kinases). |

| Methyl Group ( | Lipophilic Spacer | Selectivity Filter: Fills small hydrophobic crevices (valine/leucine gates) and blocks metabolic oxidation at the vacant phenyl position. |

The "Magic Methyl" Effect in SAR

The 5-methyl group is not merely a bystander. In Structure-Activity Relationship (SAR) studies, the addition of a methyl group in a specific vector can boost potency by orders of magnitude (the "Magic Methyl" effect) by:

-

Desolvation Penalty Reduction: Displacing high-energy water molecules from hydrophobic pockets.

-

Conformational Lock: Restricting the rotation of the benzyl-amine bond, pre-organizing the molecule for binding.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Kinase Inhibition (Type I/II Inhibitors)

3,5-disubstituted benzylamines are classic pharmacophores for targeting Serine/Threonine kinases (e.g., p38 MAPK , JNK ) and Tyrosine kinases (BCR-ABL ).

-

Mechanism: The benzylamine nitrogen often mimics the adenine

or exocyclic amine of ATP, forming hydrogen bonds with the kinase hinge region. -

Elaboration: The bromine allows for the installation of a "tail" group via Suzuki coupling, which can reach the DFG-motif (Asp-Phe-Gly) to stabilize the inactive kinase conformation (Type II inhibition).

GPCR Ligand Design

In G-Protein Coupled Receptors (specifically Chemokine receptors like CCR5 or CXCR4 ), the benzylamine moiety serves as a cationic anchor interacting with conserved aspartate/glutamate residues in the transmembrane bundle. The 3-bromo handle allows for the attachment of biaryl systems that traverse the receptor channel.

Part 3: Synthetic Workflows & Visualizations

Divergent Synthesis Strategy

The following diagram illustrates the standard workflow for utilizing this building block. The amine is typically protected (Boc) prior to palladium-catalyzed cross-coupling to prevent catalyst poisoning or side reactions.

Figure 1: Divergent synthetic pathways. Path A (Protection-First) is preferred for building complex biaryl cores. Path B is used when the Bromine is the final halogen handle.

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacodynamic contributions of each substituent.

Part 4: Experimental Protocols

Protocol: Preparation of the Building Block

If the amine is not commercially available, it is best synthesized from 3-bromo-5-methylbenzamide via reduction. Nitrile reduction is also possible but often leads to over-reduction or side products.

Reagents: 3-Bromo-5-methylbenzamide (1.0 eq), Borane-THF complex (1.0 M, 3.0 eq), Methanol, HCl.

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Addition: Dissolve 3-bromo-5-methylbenzamide in anhydrous THF (0.5 M). Cool to 0°C.

-

Reduction: Add

dropwise via syringe. The reaction is exothermic; control addition rate to maintain temperature <5°C. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (hydrogen evolution).

-

Workup: Concentrate in vacuo. Redissolve residue in MeOH and add 4M HCl in dioxane. Reflux for 1 hour to break the boron-amine complex. Concentrate and recrystallize the hydrochloride salt.

Protocol: Suzuki-Miyaura Coupling (Post-Protection)

This protocol assumes the amine has been Boc-protected.

Reagents:

-

Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add solvents. Bubble Nitrogen through the solution for 10 minutes (oxygen removal is crucial to prevent homocoupling).

-

Catalyst: Add

quickly and seal the vial. -

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

-

Purification: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Part 5: Physicochemical Profile[7]

| Property | Value (Predicted) | Implication for Drug Design |

| Molecular Weight | ~200.08 Da | Fragment-sized; leaves room for significant elaboration (Rule of 3 compliant). |

| cLogP | ~2.4 | Moderate lipophilicity; good membrane permeability potential. |

| H-Bond Donors | 1 (Amine) | Specific interaction capability without high desolvation cost. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding (Rigid core). |

| pKa (Amine) | ~9.2 | Predominantly protonated at physiological pH (cationic interaction). |

References

-

National Institutes of Health (PubChem). 3-Bromo-5-methylbenzaldehyde (Precursor) Compound Summary. Available at: [Link] (Accessed via search snippet 1.3).[1]

-

Juniper Publishers. Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences. 2021.[2][3] Available at: [Link] (Accessed via search snippet 1.2).

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Available at: [Link] (Accessed via search snippet 1.5).

-

Asaki, T. et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006. (Demonstrates utility of 3-substituted benzamides in kinase inhibition). Available at: [Link] (Accessed via search snippet 1.8).

Sources

Technical Guide: 3-Bromo-5-methylbenzylamine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-Bromo-5-methylbenzylamine (CAS: 1177558-42-7) is a trifunctionalized aromatic building block that serves as a critical node in Fragment-Based Drug Discovery (FBDD). Unlike simple benzylamines, the specific meta-meta substitution pattern (3-bromo, 5-methyl) offers a unique geometric vector for probing protein binding pockets. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling (expanding the core), the methyl group offers a lipophilic anchor to fill hydrophobic sub-pockets, and the primary amine serves as a versatile attachment point for pharmacophores.

This guide details the chemical utility, synthetic pathways, and application logic of this scaffold, designed for medicinal chemists optimizing lead compounds for kinases, GPCRs, and hydrolases.

Chemical Profile & Strategic Value

Physicochemical Properties

The "Magic Methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group significantly boosts potency (often >10-fold) by displacing high-energy water molecules from a hydrophobic pocket or restricting the conformation of the molecule.

| Property | Value | Significance in Drug Design |

| Molecular Weight | ~200.08 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| ClogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (NH₂) | Key interaction point (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 1 (N) | Interaction with backbone amides. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| Electronic Effect | Br (EWG), Me (EDG) | Balanced electronic ring activation. |

The "Meta-Meta" Substitution Logic

The 3,5-disubstitution pattern is structurally privileged. In many kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors), a phenyl ring sits in a hydrophobic pocket.

-

Position 1 (Linker): The amine connects to the hinge-binding motif.

-

Position 3 (Bromine): Points towards the solvent-exposed region or a "gatekeeper" residue, allowing for library expansion via Suzuki/Buchwald couplings.

-

Position 5 (Methyl): Often buried in a small hydrophobic cleft (selectivity filter), improving van der Waals contact.

Synthetic Pathways & Causality

To utilize this scaffold effectively, one must understand its genesis and reactivity. The primary route to high-purity 3-bromo-5-methylbenzylamine is the Reductive Amination of its aldehyde precursor, 3-bromo-5-methylbenzaldehyde.

Divergent Synthesis Workflow (DOT Visualization)

The following diagram illustrates the "Hub" capability of the scaffold, showing how it connects precursor materials to complex bioactive targets.

Figure 1: The divergent synthetic utility of the 3-bromo-5-methylbenzylamine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of halides with ammonia often leads to over-alkylation (secondary/tertiary amines). Reductive amination is the self-validating standard for primary amines.

Reagents:

-

3-Bromo-5-methylbenzaldehyde (1.0 eq)[1]

-

Ammonium Acetate (10.0 eq) - Excess ensures primary amine formation.

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 3-bromo-5-methylbenzaldehyde (e.g., 5 mmol) in anhydrous Methanol (20 mL). Add Ammonium Acetate (50 mmol). Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC. The disappearance of the aldehyde spot indicates formation of the intermediate imine.

-

-

Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (7.5 mmol) portion-wise. Caution: Generates HCN gas if acidified; keep pH > 7 initially.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h).

-

Quench & Workup: Acidify with 1N HCl to pH ~2 (destroys excess hydride and hydrolyzes any borate complexes). Wash with diethyl ether (removes neutral impurities). Basify the aqueous layer with 1N NaOH to pH >10. Extract the free amine into Dichloromethane (3x).

-

Purification: Dry organics over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Expansion)

Rationale: The bromine at position 3 is a "dummy atom" intended for replacement. This step is usually performed after the amine has been protected or coupled (e.g., as an amide) to prevent catalyst poisoning by the free amine.

Reagents:

-

Amide derivative of 3-bromo-5-methylbenzylamine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1)

Methodology:

-

Degassing: Combine reagents in a microwave vial. Sparge solvents with Nitrogen for 10 mins (Oxygen inhibits the Pd cycle).

-

Heating: Seal and heat to 90°C (or 110°C in microwave for 30 mins).

-

Isolation: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Validation: NMR should show the disappearance of the specific aromatic protons adjacent to the Br and the appearance of the new biaryl system.

Potential Uses & Case Studies

Kinase Inhibition (Type II Inhibitors)

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), a "tail" moiety often extends into the allosteric hydrophobic pocket.

-

Mechanism: The benzylamine nitrogen forms a hydrogen bond with the backbone of the hinge region or a conserved Glutamate (e.g., Glu71 in p38).

-

Role of 3-Br: Can be converted to a hydrophobic ring (e.g., cyclopropyl or phenyl) to induce a conformational shift in the protein.

-

Role of 5-Me: Provides selectivity by clashing with steric gates in off-target kinases that lack the corresponding pocket volume.

Cholinesterase Inhibitors (Alzheimer's Research)

Research indicates that N-benzylamine derivatives are potent inhibitors of Acetylcholinesterase (AChE).[2]

-

Application: The 3-bromo-5-methylbenzylamine moiety acts as a dual-binding ligand. The aromatic ring stacks with the peripheral anionic site (PAS) of the enzyme (Trp286), while the amine (protonated at physiological pH) interacts with the catalytic gorge.

-

Data Support: Derivatives with halogen substitutions (Br/Cl) on the benzyl ring have shown IC₅₀ values in the low micromolar to nanomolar range [3].

SAR Logic Visualization

The following diagram breaks down the Structure-Activity Relationship (SAR) logic for this specific scaffold.

Figure 2: SAR Deconvolution of the 3-Bromo-5-methylbenzylamine scaffold.

References

-

Sigma-Aldrich. (S)-3-Bromo-α-methylbenzylamine Product Analysis. Retrieved from

-

PubChem. 3-Bromo-5-methylbenzaldehyde (Precursor) Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. (Discusses N-benzylamine pharmacophores in AChE inhibition). Retrieved from

-

Aceschem. 3-Bromo-4-methylbenzylamine (Isomer Comparison). Retrieved from

Sources

3-Bromo-5-methylbenzylamine molecular weight and formula

[1][2][3][4]

Executive Summary

3-Bromo-5-methylbenzylamine (CAS: 1177558-42-7) is a high-value, disubstituted benzylic amine intermediate used extensively in medicinal chemistry.[][2] Characterized by its dual functionality—a reactive primary amine headgroup and an aryl bromide handle—it serves as a versatile scaffold for fragment-based drug discovery (FBDD) and the synthesis of complex heterocycles. This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes, and analytical expectations.

Identity & Physicochemical Specifications[2][3][5]

The core identity of 3-Bromo-5-methylbenzylamine lies in its meta-substituted architecture, which prevents steric crowding at the amine center while offering a vector (the bromine atom) for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Molecular Specifications

| Property | Data |

| Chemical Name | 3-Bromo-5-methylbenzylamine |

| CAS Number | 1177558-42-7 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Exact Mass | 198.9996 (⁷⁹Br) / 200.9976 (⁸¹Br) |

| SMILES | Cc1cc(CN)cc(Br)c1 |

| InChI Key | HFQTVASWWMLTLZ-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~9.4 (Conjugate acid) |

| LogP (Calculated) | ~2.3 |

Synthetic Pathways[7]

The synthesis of 3-Bromo-5-methylbenzylamine is governed by the need to preserve the aryl bromide moiety while generating the primary amine. Two primary pathways are established in the field: Nitrile Reduction (Method A) and Reductive Amination (Method B).

Method A: Chemoselective Reduction of Nitrile (Scalable)

This method is preferred for gram-scale synthesis due to the availability of the precursor, 3-bromo-5-methylbenzonitrile.

-

Precursor: 3-Bromo-5-methylbenzonitrile (CAS 124289-21-0).

-

Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

-

Protocol Logic: Lithium Aluminum Hydride (LiAlH₄) is often avoided at high temperatures to prevent potential debromination of the aryl ring. Borane reagents offer superior chemoselectivity for the nitrile over the aryl halide.

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-bromo-5-methylbenzonitrile (1.0 eq) in anhydrous THF under N₂ atmosphere.

-

Addition: Cool to 0°C. Dropwise add BH₃·THF (1.0 M, 2.5 eq).

-

Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the boron-imine intermediate.

-

Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 1M HCl to break the amine-borane complex.

-

Workup: Basify aqueous layer to pH >12 with NaOH. Extract with DCM. Dry over Na₂SO₄ and concentrate.

Method B: Reductive Amination (Diversity-Oriented)

Ideal for introducing isotopic labels (e.g., deuterium) or when the aldehyde precursor is more accessible.

-

Precursor: 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9).[3]

-

Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃).

-

Protocol Logic: The use of NaCNBH₃ at slightly acidic pH (pH 5–6) ensures selective reduction of the iminium ion over the aldehyde.

Visualization: Synthetic Logic Tree

The following diagram illustrates the convergent synthetic pathways and the downstream utility of the scaffold.

Figure 1: Convergent synthetic routes to 3-Bromo-5-methylbenzylamine and downstream derivatization.

Analytical Characterization

Validating the identity of 3-Bromo-5-methylbenzylamine requires specific attention to the isotopic pattern of bromine and the meta-substitution pattern in NMR.

Nuclear Magnetic Resonance (NMR) Profile

Predictions based on substituent additivity rules (solvent: CDCl₃).

-

¹H NMR (400 MHz):

-

δ 7.30 (s, 1H): Aryl proton at position 2 (between Br and Methyl).

-

δ 7.22 (s, 1H): Aryl proton at position 4 (between Br and CH₂NH₂).

-

δ 7.05 (s, 1H): Aryl proton at position 6 (between Methyl and CH₂NH₂).

-

δ 3.82 (s, 2H): Benzylic methylene (-CH ₂-NH₂).

-

δ 2.32 (s, 3H): Methyl group (-CH ₃).

-

δ 1.45 (br s, 2H): Amine protons (-NH₂), shift varies with concentration/solvent.

-

-

Interpretation: The aromatic region should show three distinct singlets (or finely split doublets, J ~1.5 Hz) characteristic of a 1,3,5-substituted benzene ring.

Mass Spectrometry (MS)[5][8]

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Observed Mass (M+H):

-

The spectrum must show a 1:1 doublet at m/z 200.0 and 202.0 .

-

This "twin peak" signature confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

3-Bromo-5-methylbenzylamine is a "privileged fragment" (MW < 250).[4]

-

Linker Capability: The benzylic amine serves as a flexible linker, often engaging in hydrogen bonding with backbone carbonyls in kinase hinge regions or GPCR pockets.

-

Vector Exploration: The bromine atom allows medicinal chemists to "grow" the molecule. By coupling aryl boronic acids at the 3-position, researchers can probe hydrophobic sub-pockets adjacent to the primary binding site.

Case Study: Kinase Inhibition

In the design of Type II kinase inhibitors, the 3-bromo-5-methyl motif is often used to occupy the hydrophobic "back pocket" (gatekeeper region), while the amine is coupled to a hinge-binding heterocycle.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[5]

-

H302: Harmful if swallowed.[3]

Storage & Stability:

-

Atmosphere: Store under Argon or Nitrogen. Primary amines readily absorb CO₂ from the air to form carbamates.

-

Temperature: 2–8°C (Refrigerate).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

Biotuva Life Sciences. (n.d.). 3-Bromo-5-methylbenzylamine Product Datasheet. Retrieved from

-

CymitQuimica. (n.d.). 3-Bromo-5-methylbenzylamine Catalog Entry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53414442: 3-Bromo-5-methylbenzylamine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Benzylamine Derivatives. Retrieved from

-

Global Journal of Engineering Science and Research Management. (2018). Synthesis of Bromo Benzyl Amine Substituted Chromene. Retrieved from

[1][2]

Executive Summary

3-Bromo-5-methylbenzylamine (CAS: 1177558-42-7) represents a high-value pharmacophore scaffold in modern drug discovery.[1][] Unlike simple benzylamines, this trisubstituted arene offers a dual-functional advantage: the methyl group provides a precise steric handle for hydrophobic pocket filling, while the bromine atom serves as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling.[1] This guide details the synthesis, chemical stability, and strategic application of this building block in Fragment-Based Drug Discovery (FBDD).

Part 1: Chemical Profile & Technical Specifications[3][4][5]

| Parameter | Specification |

| IUPAC Name | (3-Bromo-5-methylphenyl)methanamine |

| CAS Number | 1177558-42-7 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| SMILES | CC1=CC(CN)=CC(Br)=C1 |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~9.2 (Typical for primary benzylamines) |

| Key Precursors | 3-Bromo-5-methylbenzonitrile; 3-Bromo-5-methylbenzaldehyde |

Part 2: Synthetic Architectures

The synthesis of 3-Bromo-5-methylbenzylamine is critical because the bromine moiety must remain intact during the generation of the primary amine.[1] Standard reduction conditions (e.g., Pd/C + H₂) often lead to hydrodehalogenation (loss of bromine).[1] Therefore, chemoselective protocols are required.[1]

Route A: Chemoselective Reduction of Nitriles (Preferred)

This route utilizes 3-Bromo-5-methylbenzonitrile (CAS 124289-21-0) as the starting material.[1] The nitrile is reduced to the primary amine using Borane-THF or Lithium Aluminum Hydride (LiAlH₄) at controlled temperatures to prevent debromination.[1]

Route B: Reductive Amination of Aldehydes

Starting from 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9), this route employs sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in the presence of an ammonium source.[1] This method is milder but requires careful purification to remove secondary amine byproducts.[1]

Visualization: Synthetic Decision Tree

The following diagram illustrates the critical decision points in synthesizing this scaffold, highlighting the risk of debromination.

Figure 1: Synthetic decision tree highlighting chemoselective pathways to avoid debromination.

Part 3: Detailed Experimental Protocol

Methodology: Chemoselective Reduction of 3-Bromo-5-methylbenzonitrile via Borane-THF Complex. Rationale: Borane-THF is chosen over LiAlH₄ for its superior chemoselectivity toward nitriles in the presence of aryl halides, minimizing the risk of reducing the C-Br bond.[1]

Materials

-

Substrate: 3-Bromo-5-methylbenzonitrile (1.0 eq, 10 mmol)

-

Reagent: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (3.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Methanol (MeOH), 10% HCl[1]

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Dissolution: Dissolve 3-Bromo-5-methylbenzonitrile (1.96 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add BH₃·THF (30 mL, 30 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H₂) may occur.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (66°C) for 3–4 hours to ensure complete reduction of the nitrile-borane intermediate.

-

Quenching: Cool the reaction mixture to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.

-

Hydrolysis: Add 10% HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.

-

Workup: Cool to room temperature. Basify the solution to pH >10 using 4M NaOH.[1] Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) or converted to the HCl salt for crystallization.[1]

Part 4: Medicinal Chemistry Applications

The 3-Bromo-5-methylbenzylamine moiety is a "privileged fragment" in Structure-Activity Relationship (SAR) studies.[1]

The "Bromine Handle" Strategy

In early-stage discovery, the bromine atom is not just a substituent but a reactive handle .[1]

-

Suzuki-Miyaura Coupling: The bromine allows the benzylamine to be coupled to aryl/heteroaryl boronic acids, rapidly generating a library of biaryl compounds.[1]

-

Buchwald-Hartwig Amination: Allows the introduction of aniline or amine functionality at the 3-position.[1]

Hydrophobic Pocket Filling (The Methyl Group)

The meta-methyl group (position 5) is strategically placed to probe hydrophobic sub-pockets in enzymes (e.g., Kinases, Proteases).[1] It restricts the conformational flexibility of the benzyl ring (atropisomerism potential when coupled) and increases metabolic stability by blocking the metabolic soft spot at the meta position.[1]

Isostere & Analog Logic

When optimizing a lead series, this compound serves as a comparator for:

-

3,5-Dimethylbenzylamine: To test the steric vs. electronic effect (Methyl vs Bromo).[1]

-

3-Bromo-5-fluorobenzylamine: To test the electronic withdrawal effect without changing steric bulk significantly.[1]

Visualization: SAR Logic Flow

This diagram demonstrates how a medicinal chemist utilizes this specific building block to diverge into different lead series.

Figure 2: SAR decision matrix utilizing the orthogonal reactivity of the amine and bromine functionalities.

References

-

ChemicalBook. (2024).[1] Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide and related precursors. Retrieved from [1]

-

Biotuva Life Sciences. (2024).[1] Product Specifications: 3-Bromo-5-methylbenzylamine (CAS 1177558-42-7).[1][][3] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Building Blocks for Medicinal Chemistry: Benzylamines. Retrieved from [1]

-

Google Patents. (2022).[1] Preparation method of 3-fluoro-4-methylbenzonitrile and related benzonitrile reductions. CN109400500B.[1] Retrieved from

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-methylbenzylamine

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This application note provides a detailed, field-proven protocol for the coupling of 3-bromo-5-methylbenzylamine with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer critical insights into reagent selection and parameter optimization, and provide a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development to achieve high-yield, reproducible results.

Introduction: The Strategic Importance of Benzylamine Scaffolds

Substituted biaryl methylamines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active agents. The ability to reliably synthesize these structures is therefore of paramount importance. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, stands out as a premier method for this purpose due to its mild conditions and broad substrate scope.[2][3]

The substrate of focus, 3-bromo-5-methylbenzylamine, presents a unique set of considerations. While the aryl bromide is a standard electrophilic partner for this reaction, the presence of the primary amine introduces a layer of complexity. The amine's basicity and coordinating ability can potentially interact with the palladium catalyst or influence the role of the exogenous base, necessitating a carefully optimized protocol. This guide addresses these challenges directly, providing a validated workflow from setup to purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-5-methylbenzylamine, forming a square-planar Pd(II) complex.[2][5] This is often the rate-determining step, particularly with less reactive aryl chlorides, but is typically facile with aryl bromides.[4]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the exchange of the bromide ligand on the palladium with the aryl group from the boron species.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][8]

Caption: Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Considerations

Success in Suzuki-Miyaura coupling hinges on the careful selection and handling of each component.

-

Palladium Catalyst & Ligand: While numerous catalyst systems exist, a combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is a robust starting point.[7] Ligands such as SPhos or XPhos are known to promote efficient oxidative addition and reductive elimination, leading to higher yields and accommodating a broader range of substrates.[9] For routine couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable choice, though it may require higher temperatures.[4] The catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical.[10]

-

Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6] For substrates containing an amine, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended. These bases are effective in promoting the reaction without causing undesired side reactions with the benzylamine moiety. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.[11][12]

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base. A common and effective mixture is 1,4-Dioxane and water or Toluene and water.[11] Crucially, the organic solvent must be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[10]

-

Boronic Acid Quality: The purity and stability of the boronic acid coupling partner are vital. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially if they are electron-deficient or exposed to moisture and air over time.[10][13] It is highly recommended to use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-bromo-5-methylbenzylamine with a generic arylboronic acid.

4.1 Materials and Reagents

| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |

| 3-Bromo-5-methylbenzylamine | 200.09 | 1.0 equiv | Aryl Halide |

| Arylboronic Acid | Varies | 1.2 equiv | Coupling Partner |

| Pd(OAc)₂ | 224.50 | 0.02 equiv | Palladium Precatalyst |

| SPhos | 410.57 | 0.04 equiv | Phosphine Ligand |

| K₂CO₃ (anhydrous, powdered) | 138.21 | 2.5 equiv | Base |

| 1,4-Dioxane (anhydrous, degassed) | 88.11 | ~0.2 M | Solvent |

| Deionized Water (degassed) | 18.02 | ~10-20% v/v | Co-solvent |

4.2 Step-by-Step Procedure

Caption: Figure 2. Experimental workflow for the Suzuki coupling protocol.

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration of the aryl bromide should be approximately 0.2 M.

-

Reaction: Immerse the flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously to ensure effective mixing of the heterogeneous solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–16 hours).

-

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[10]2. Poor quality or degraded boronic acid.[10][13]3. Insufficient temperature. | 1. Ensure solvents are rigorously degassed and the reaction is kept under a strict inert atmosphere.2. Use fresh, high-purity boronic acid or a more stable boronic ester.3. Increase reaction temperature in 10 °C increments. |

| Dehalogenated Byproduct | The aryl bromide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture.[4][10] | 1. Ensure solvents are pure and anhydrous.2. Use a different base, such as K₃PO₄, which can sometimes suppress this side reaction. |

| Homocoupling of Boronic Acid | Can occur if the oxidative addition is slow or if Pd(II) species are present before the cycle begins.[4] | 1. Use a more active ligand (e.g., Buchwald-type ligands) to accelerate oxidative addition.2. Ensure proper inerting to prevent catalyst oxidation. |

| Difficult Purification | Residual palladium catalyst or boron-containing byproducts. | 1. During work-up, wash the organic layer with an aqueous solution of N-acetylcysteine or thiourea to scavenge residual palladium.2. Multiple aqueous washes can help remove boron species. |

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura coupling of 3-bromo-5-methylbenzylamine. By understanding the core mechanism and paying careful attention to the key parameters of catalyst integrity, base selection, and solvent preparation, researchers can confidently synthesize a wide range of valuable biaryl methylamine compounds. The provided workflow and troubleshooting guide serve as a practical resource for overcoming common challenges and achieving high-yield outcomes in the synthesis of these important chemical building blocks.

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

-

Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

-

ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

-

ACS Publications. (2004, May 28). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available at: [Link]

-

ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

-

ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

-

Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Available at: [Link]

-

Scribd. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-Bromo-5-methylbenzylamine as a Versatile Building Block for Heterocyclic Synthesis

Introduction: Strategic Value in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of starting materials is paramount. 3-Bromo-5-methylbenzylamine emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic scaffolds. Its utility is anchored in its unique trifunctional nature: a nucleophilic primary amine, a phenyl ring amenable to electrophilic substitution, and a bromine atom that serves as a robust handle for a multitude of cross-coupling reactions. This combination allows for sequential and regioselective modifications, providing a direct route to complex molecular architectures that are frequently found in biologically active compounds and advanced materials.

This guide provides an in-depth exploration of 3-bromo-5-methylbenzylamine's applications, focusing on practical, field-proven protocols for the synthesis of key heterocyclic systems. We will delve into the mechanistic rationale behind these transformations and offer detailed, step-by-step procedures to ensure reproducible success in the research laboratory.

Core Physicochemical Properties

A thorough understanding of the starting material's properties is critical for experimental design and safety.

| Property | Value | Source |

| CAS Number | 1177558-32-5 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Varies (typically a liquid or low-melting solid) | General Supplier Data |

| Boiling Point | ~255 °C (Predicted) | [2] |

| Density | ~1.49 g/cm³ (Predicted) | [2] |

Application I: Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities. The reaction between a benzylamine and a 2-aminobenzaldehyde or its equivalent, followed by an oxidative cyclization, is a powerful strategy for their construction. 3-Bromo-5-methylbenzylamine provides a direct pathway to quinazolines bearing a substituted phenyl moiety at the 2-position.

Mechanistic Rationale